molecular formula C26H34N2O3 B4986265 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine

4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine

Cat. No. B4986265
M. Wt: 422.6 g/mol
InChI Key: NRBALJUUPFKCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPP+ and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of MPP involves the selective uptake of the compound by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP is oxidized by monoamine oxidase B (MAO-B) to form MPP+, which is highly toxic to the neuron. MPP+ then selectively accumulates in the mitochondria of dopaminergic neurons, where it disrupts the electron transport chain and leads to the generation of reactive oxygen species (ROS). This ultimately results in the death of the neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which can result in a range of symptoms such as tremors, rigidity, and bradykinesia. Additionally, the generation of ROS by MPP+ can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPP in laboratory experiments is its selectivity for dopaminergic neurons. This allows researchers to study the mechanisms of Parkinson's disease in a controlled and reproducible manner. Additionally, the ability of MPP to selectively destroy dopaminergic neurons has made it a valuable tool for developing new treatments for Parkinson's disease.
However, there are also some limitations to using MPP in laboratory experiments. One of the main limitations is the toxicity of the compound, which can make it difficult to work with and require careful handling. Additionally, the selectivity of MPP for dopaminergic neurons means that it may not be useful for studying other neurological conditions that do not involve these neurons.

Future Directions

There are several future directions for research on MPP. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of MPP toxicity. Another area of research is the use of MPP as a tool for studying other neurological conditions that involve dopaminergic neurons. Additionally, there is ongoing research into the synthesis of new compounds that are structurally similar to MPP but may have improved selectivity and toxicity profiles.

Synthesis Methods

The synthesis of MPP involves the reaction of 1-(3-phenylpropyl)piperidine with 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions such as temperature and pressure. The resulting product is then purified through a series of chromatography steps to obtain pure MPP.

Scientific Research Applications

MPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons, which are responsible for the production of dopamine in the brain. This selective destruction of dopaminergic neurons has made MPP a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for this debilitating condition.

properties

IUPAC Name

[4-methoxy-2-[1-(3-phenylpropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-30-23-11-12-24(26(29)28-16-5-6-17-28)25(20-23)31-22-13-18-27(19-14-22)15-7-10-21-8-3-2-4-9-21/h2-4,8-9,11-12,20,22H,5-7,10,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBALJUUPFKCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.